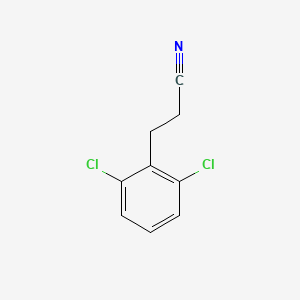

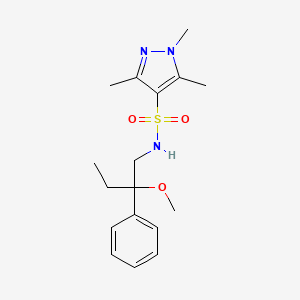

![molecular formula C8H4BrLiN2O2 B2490636 7-ブロモイミダゾ[1,2-a]ピリジン-2-カルボン酸リチウム CAS No. 2490426-26-9](/img/structure/B2490636.png)

7-ブロモイミダゾ[1,2-a]ピリジン-2-カルボン酸リチウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of lithium;7-bromoimidazo[1,2-a]pyridine-2-carboxylate involves several methods, including one-pot synthesis techniques. Kobayashi et al. (2009) developed a one-pot method for the preparation of furo[3,4-b]pyridine-5(7H)-ones from commercially available 2-bromopyridine-3-carboxylic acid, which involves treating this acid with butyllithium to generate lithium 2-lithiopyridine-3-carboxylate, subsequently reacting with carbonyl compounds (Kobayashi, Taketoshi, & Konishi, 2009).

Molecular Structure Analysis

The molecular structure of lithium;7-bromoimidazo[1,2-a]pyridine-2-carboxylate and its derivatives has been studied extensively. Raston et al. (1990) reported on the synthesis and structures of some pyridine base lithium bromide and iodide adducts, which provides insights into the coordination patterns and structural characteristics of lithium compounds with bromoimidazo[1,2-a]pyridine-2-carboxylate (Raston, Robinson, Skelton, Whitaker, & White, 1990).

Chemical Reactions and Properties

Chemical reactions involving lithium;7-bromoimidazo[1,2-a]pyridine-2-carboxylate vary widely, from lithiation reactions to palladium-catalyzed Suzuki–Miyaura borylation reactions. Sanghavi et al. (2022) described the regioselective borylation of ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, demonstrating its potential in forming various active agents through palladium-catalyzed reactions (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).

Physical Properties Analysis

The physical properties of lithium;7-bromoimidazo[1,2-a]pyridine-2-carboxylate, including its solubility, melting point, and crystal structure, have been explored to understand its behavior in different conditions. Fathima, Kavitha, and Anitha (2017) synthesized and characterized 2-amino-1H-benzimidazolium pyridine-3-carboxylate single crystals, highlighting the importance of molecular interactions in defining the physical properties of such compounds (Fathima, Kavitha, & Anitha, 2017).

Chemical Properties Analysis

The chemical properties of lithium;7-bromoimidazo[1,2-a]pyridine-2-carboxylate, including its reactivity, stability, and interaction with other chemical species, are crucial for its application in various domains. The work by Shaabani, Soleimani, and Maleki (2006) on the synthesis of 3-aminoimidazo[1,2-a]pyridines in the presence of ionic liquid highlights the compound's reactivity and potential for forming various derivatives (Shaabani, Soleimani, & Maleki, 2006).

科学的研究の応用

- いくつかのイミダゾ[1,2-a]ピリジン誘導体は、多剤耐性結核(MDR-TB)および広範耐性結核(XDR-TB)に対して有意な活性を示します .

- 研究者は、構造活性相関、作用機序、およびスキャフォールディング戦略を探求し、結核薬発見のルネサンス時代を築いています .

- イミダゾ[1,2-a]ピリジンは、医薬品化学において汎用性の高いスキャフォールドです。 その縮合二環式5,6ヘテロ環構造は、創薬に役立ちます .

- 研究者は、さまざまなアナログを合成し、抗TB活性を含む薬理学的特性を研究してきました .

- これらは、生化学的酸素要求量、揮発性脂肪酸、および毒性のためのセンサーの開発に貢献します .

- さらに、汚染された場所のインサイチューバイオレメディエーションと、廃水からの金属の除去/回収にも役割を果たします .

抗結核剤

医薬品化学

材料科学

微生物電気化学

電磁両立性(EMC)

ラジカル反応と官能基化

特性

IUPAC Name |

lithium;7-bromoimidazo[1,2-a]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2.Li/c9-5-1-2-11-4-6(8(12)13)10-7(11)3-5;/h1-4H,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNDOFDHGLLAQN-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CN2C=C(N=C2C=C1Br)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrLiN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

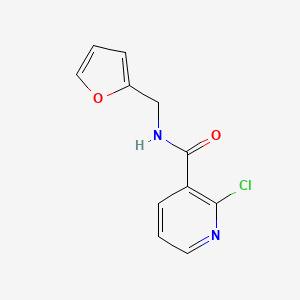

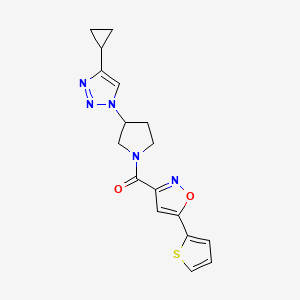

![2-[(5-chloropyridin-2-yl)amino]-N-(2,4-difluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2490556.png)

![1-[1-(4-bromobenzenesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2490557.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzamide](/img/structure/B2490558.png)

![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2490559.png)

![methyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B2490560.png)

![7-Bromo-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B2490569.png)

![cyclopentyl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2490571.png)

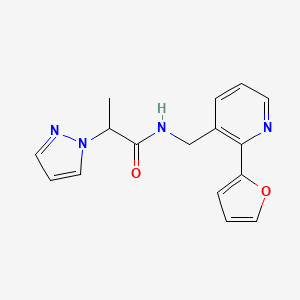

![1-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2490575.png)